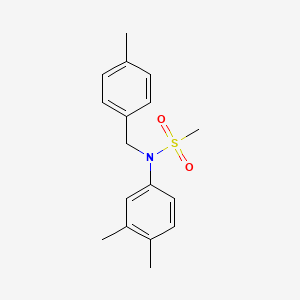![molecular formula C17H17ClN2O2 B5823780 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5823780.png)
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide, also known as CMPB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide is not fully understood. However, it has been proposed that 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has also been found to modulate the activity of various cytokines and chemokines involved in the immune response.
Biochemical and Physiological Effects:
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has also been found to inhibit the activity of COX-2 and reduce the production of prostaglandins. In addition, 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has been found to modulate the activity of various immune cells such as T cells and macrophages.
Advantages and Limitations for Lab Experiments
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide is a useful tool for scientific research as it exhibits a wide range of biochemical and physiological effects. It has been found to be effective in various experimental models of inflammation and autoimmune diseases. However, one limitation of 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Future Directions
There are several potential future directions for research on 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide. Another area of interest is the investigation of the potential use of 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide in the treatment of various autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, the development of novel drug delivery systems for 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide could improve its solubility and bioavailability, making it a more effective tool for scientific research.
Synthesis Methods
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-chloro-2-methylaniline with propionyl chloride to form N-(4-chloro-2-methylphenyl)propanamide. This compound is then reacted with 3-aminobenzoic acid to form 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide.
Scientific Research Applications
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has been extensively used in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has also been found to modulate the immune system and has been investigated for its potential use in the treatment of various autoimmune diseases.
properties
IUPAC Name |
2-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-3-16(21)19-12-5-4-6-13(10-12)20-17(22)14-8-7-11(2)9-15(14)18/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATJTKAMEFFIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786394 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B5823728.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5823732.png)
![10-(2-hydroxyethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5823738.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5823753.png)
![4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B5823774.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-ethylthiourea](/img/structure/B5823802.png)
![ethyl 5-(1-azepanylcarbonyl)-2-[(4-bromobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5823803.png)
![N-[4-(dimethylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5823811.png)
![8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5823815.png)